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For Immediate Release

This publication provides a comprehensive comparison of the investigational topical

immunomodulator UR-1505 with established alternatives for the treatment of atopic dermatitis.

This guide is intended for researchers, scientists, and drug development professionals, offering

an objective analysis of efficacy based on available clinical trial data and a detailed exploration

of the respective mechanisms of action.

Executive Summary
UR-1505, a novel salicylate-based, non-steroidal anti-inflammatory agent, was investigated for

the topical treatment of atopic dermatitis. However, a phase II clinical trial revealed that UR-
1505 did not demonstrate a clinically relevant effect compared to either the vehicle or the

calcineurin inhibitor tacrolimus. In contrast, other classes of topical immunomodulators,

including calcineurin inhibitors, a phosphodiesterase-4 (PDE4) inhibitor, and a Janus kinase

(JAK) inhibitor, have shown significant efficacy in the treatment of atopic dermatitis. This guide

will delve into the comparative efficacy and mechanistic pathways of these agents.

Comparative Efficacy of Topical Immunomodulators
The following table summarizes the key efficacy data from clinical trials of UR-1505 and other

prominent topical immunomodulators. The primary endpoints used for comparison are the

Investigator's Global Assessment (IGA) and the Eczema Area and Severity Index (EASI).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1683733?utm_src=pdf-interest
https://www.benchchem.com/product/b1683733?utm_src=pdf-body
https://www.benchchem.com/product/b1683733?utm_src=pdf-body
https://www.benchchem.com/product/b1683733?utm_src=pdf-body
https://www.benchchem.com/product/b1683733?utm_src=pdf-body
https://www.benchchem.com/product/b1683733?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drug Drug Class Trial
Primary

Endpoint
Result

Vehicle/Plac

ebo Result

UR-1505

(0.5%)

Salicylate-

based NSAID
Phase II

Mean change

from baseline

in IGA at Day

28

-1.0 -1.7

UR-1505

(1%)

Salicylate-

based NSAID
Phase II

Mean change

from baseline

in IGA at Day

28

-1.2 -1.7

UR-1505

(2%)

Salicylate-

based NSAID
Phase II

Mean change

from baseline

in IGA at Day

28

-1.5 -1.7

Tacrolimus

(0.1%)

Calcineurin

Inhibitor

Phase II (UR-

1505 trial)

Mean change

from baseline

in IGA at Day

28

-2.6 -1.7

Tacrolimus

(0.1%)

Calcineurin

Inhibitor

Phase III

(Pooled data)

% of patients

with ≥90%

improvement

in disease

status at 12

weeks

36.8% 6.6%

Pimecrolimus

(1%)

Calcineurin

Inhibitor

Phase III

(Pooled data)

% of patients

with IGA of

clear or

almost clear

at 6 weeks

35% 18%

Crisaborole

(2%)

PDE4

Inhibitor

Phase III

(CORE 1 & 2)

% of patients

achieving

ISGA

success

(clear or

32.8%

(CORE 1),

31.4%

(CORE 2)

25.4%

(CORE 1),

18.0%

(CORE 2)
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almost clear

with ≥2-grade

improvement)

at Day 29

Ruxolitinib

(1.5%)
JAK Inhibitor

Phase III

(TRuE-AD2)

% of patients

achieving

IGA score of

0 or 1 with

≥2-point

improvement

at week 8

51.3% 7.6%

Ruxolitinib

(1.5%)
JAK Inhibitor

Phase III

(TRuE-AD2)

% of patients

achieving

EASI-75 at

week 8

61.8% 14.4%

Experimental Protocols
UR-1505 Phase II Exploratory Trial
This was a unicenter, randomized, double-blind, within-patient controlled study.[1]

Patient Population: Patients with atopic dermatitis lesions on two symmetrical topographic

areas (arms, legs, or trunk).[1]

Treatment: Patients simultaneously received two different treatments, one on each

symmetrical lesion. The treatment pairs included 0.5%, 1%, or 2% UR-1505 ointment and its

vehicle, or 0.1% tacrolimus ointment. Treatments were applied once daily for 28 days.[1]

Primary Efficacy Endpoint: The change from baseline in the Investigator Global Assessment

(IGA) score at Day 28.[1]

Secondary Endpoints: Percentage of area clearance, local Eczema Area Severity Index

(local EASI), and local tolerability.[1]
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Pivotal Phase III Trials of Topical Calcineurin Inhibitors
(Tacrolimus and Pimecrolimus)
The pivotal trials for tacrolimus and pimecrolimus were typically multicenter, randomized,

double-blind, vehicle-controlled studies.

Patient Population: Adults and children with moderate to severe atopic dermatitis.

Treatment: Tacrolimus ointment (0.03% or 0.1%) or pimecrolimus cream (1%) applied twice

daily to affected areas for several weeks (typically 6 to 12 weeks).

Efficacy Endpoints: The primary endpoints often included the physician's global evaluation of

clinical response or the percentage of patients achieving a certain level of improvement (e.g.,

90% or greater improvement from baseline). Other endpoints included the Eczema Area and

Severity Index (EASI) score and patient assessments of pruritus.[2]

Pivotal Phase III Trials of Topical Crisaborole (CORE 1
and CORE 2)
These were two identically designed, multicenter, randomized, double-blind, vehicle-controlled

trials.

Patient Population: Patients aged 2 years and older with mild-to-moderate atopic dermatitis.

Treatment: Crisaborole ointment 2% or vehicle applied twice daily for 28 days.

Primary Efficacy Endpoint: Success in the Investigator's Static Global Assessment (ISGA) at

day 29, defined as a score of "clear" (0) or "almost clear" (1) with a 2-grade or greater

improvement from baseline.

Pivotal Phase III Trials of Topical Ruxolitinib (TRuE-AD1
and TRuE-AD2)
These were two identical, randomized, double-blind, vehicle-controlled, parallel-group,

multicenter studies.
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Patient Population: Adolescent and adult patients (aged ≥12 years) with mild-to-moderate

atopic dermatitis.

Treatment: Ruxolitinib cream (0.75% or 1.5%) or vehicle applied twice daily for 8 weeks.

Primary Efficacy Endpoint: The proportion of patients achieving an Investigator's Global

Assessment (IGA) score of "clear" (0) or "almost clear" (1) with at least a 2-point

improvement from baseline at week 8.

Key Secondary Endpoints: The proportion of patients with at least a 75% improvement from

baseline in the Eczema Area and Severity Index (EASI-75) at week 8.

Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known signaling pathways targeted by UR-1505 and the

comparator topical immunomodulators.
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Caption: Calcineurin Inhibitor Signaling Pathway
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Caption: PDE4 Inhibitor Signaling Pathway

Pro-inflammatory Cytokines (e.g., IL-4, IL-13) Cytokine Receptor

Janus Kinases (JAK1/JAK2) STAT Phosphorylation STAT Dimerization & Nuclear Translocation Inflammatory Gene Transcription Inflammation

Ruxolitinib Inhibition

Click to download full resolution via product page

Caption: JAK Inhibitor Signaling Pathway

Experimental Workflow
The following diagram outlines a typical workflow for a phase III clinical trial of a topical

immunomodulator for atopic dermatitis.
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Caption: Representative Clinical Trial Workflow
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Conclusion
The clinical development of UR-1505 for atopic dermatitis was halted due to a lack of efficacy.

This comparative guide highlights the superior clinical performance of other topical

immunomodulators that target distinct inflammatory pathways. Calcineurin inhibitors, PDE4

inhibitors, and JAK inhibitors have all demonstrated statistically significant and clinically

meaningful improvements in the signs and symptoms of atopic dermatitis, offering valuable

therapeutic options for patients. Future research and development in topical

immunomodulation will likely continue to focus on novel targets within the complex

inflammatory cascade of atopic dermatitis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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